molecular formula C6H10N2O2 B12870775 1-Methyl-4-oxopyrrolidine-3-carboxamide

1-Methyl-4-oxopyrrolidine-3-carboxamide

Cat. No.: B12870775
M. Wt: 142.16 g/mol
InChI Key: HJAFVQSXERWIDW-UHFFFAOYSA-N
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Description

1-Methyl-4-oxopyrrolidine-3-carboxamide is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-oxopyrrolidine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amide precursor with a ketone, followed by methylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its reaction. The pathways involved can vary depending on the specific application, but often include key metabolic or signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-oxopyrrolidine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in certain applications where other pyrrolidine derivatives may not be as effective .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

1-methyl-4-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-8-2-4(6(7)10)5(9)3-8/h4H,2-3H2,1H3,(H2,7,10)

InChI Key

HJAFVQSXERWIDW-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(=O)C1)C(=O)N

Origin of Product

United States

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